rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride
Description
Overview of Bicyclo[2.2.1]heptane Derivatives in Organic Chemistry
Bicyclo[2.2.1]heptane derivatives represent a critical class of bridged bicyclic compounds in organic synthesis due to their structural rigidity and stereochemical complexity. The bicyclo[2.2.1]heptane framework, commonly known as norbornane, features two fused cyclohexane rings sharing three carbon atoms, resulting in a boat-like conformation that restricts molecular flexibility. This unique geometry enables applications in asymmetric catalysis, fragrance chemistry, and pharmaceutical intermediates. For instance, functionalized bicyclo[2.2.1]heptanes have been synthesized via Diels–Alder (DA) reactions followed by stereoselective rearrangements, yielding enantiomerically enriched odorants such as (+)-herbanone. The structural elucidation of these derivatives often relies on advanced techniques like 2D nuclear magnetic resonance (NMR) spectroscopy, which has corrected earlier misassignments of relative configurations.
Historical Context and Discovery of rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
The discovery of this compound is rooted in advancements in asymmetric synthesis and chiral auxiliaries. Early work by Corey and Yamamoto established methods for enantioselective DA reactions using Lewis acids such as SnCl₄ and EtAlCl₂, which facilitated the synthesis of bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios (er). The hydrochloride salt emerged as a stable derivative of bornylamine, a naturally occurring bicyclic monoterpene amine. Bornylamine itself, first isolated from plant sources, was later synthesized via reductive amination of borneol, a process optimized for industrial-scale production. The introduction of the N-methyl group and subsequent hydrochlorination enhanced the compound’s solubility and crystallinity, making it amenable to X-ray diffraction studies.
Significance of the Compound in Contemporary Chemical Research
This compound serves as a versatile intermediate in medicinal and materials chemistry. Its rigid bicyclic scaffold imparts stereochemical control in asymmetric reactions, enabling the synthesis of chiral ligands and catalysts. For example, palladium(II) complexes derived from this compound exhibit antitumor activity by interacting with DNA and inhibiting topoisomerase enzymes. Additionally, the compound’s floral and woody odor profiles have spurred interest in fragrance chemistry, where enantiopure derivatives are valued for their sensory properties. Recent studies also highlight its role in crystallization-induced chiral inversion, a process critical for resolving racemic mixtures in pharmaceutical manufacturing.
Scope and Objectives of the Review
This review systematically examines the synthesis, structural characterization, and applications of this compound. The discussion excludes pharmacokinetic and toxicological data, focusing instead on chemical properties and synthetic utility. Key objectives include:
- Elucidating stereochemical outcomes in DA reactions and rearrangements.
- Analyzing crystallographic data to resolve configuration ambiguities.
- Evaluating the compound’s role in asymmetric catalysis and drug discovery.
Table 1: Key Physical and Chemical Properties of this compound
The compound’s synthesis typically begins with myrcene and methacrolein, which undergo a DA reaction catalyzed by chiral Lewis acids to yield bicyclo[2.2.1]heptanone intermediates. Subsequent reductive amination with methylamine and hydrochlorination affords the target compound in yields up to 45%. Stereochemical integrity is preserved throughout the sequence, as demonstrated by retained enantiomeric ratios during rearrangement steps.
Properties
Molecular Formula |
C11H22ClN |
|---|---|
Molecular Weight |
203.75 g/mol |
IUPAC Name |
(1R,2S,4R)-N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-11(10,3)9(7-8)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11+;/m1./s1 |
InChI Key |
JNYXLBJREIYFBF-GNPQZNTHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2NC.Cl |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a bicyclic bornane skeleton, specifically targeting the 2-position amination with control over stereochemistry. The key steps include:
- Starting Material : Bicyclo[2.2.1]heptane derivatives such as isoborneol or related bornane alcohols.
- Amination : Introduction of the amine group at the 2-position, often via substitution or reductive amination.
- Methylation : N-methylation to achieve the N,1,7,7-tetramethyl substitution pattern.
- Salt Formation : Conversion of the free amine to the hydrochloride salt for stability and handling.
Detailed Synthetic Routes
Route A: Reductive Amination of Bornane-2-one Derivatives
- Step 1 : Synthesis of 2-keto-bicyclo[2.2.1]heptane (bornan-2-one) as the key intermediate.
- Step 2 : Reductive amination using methylamine or methylammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Step 3 : Purification of the amine intermediate.
- Step 4 : Formation of the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
This method allows for stereoselective introduction of the amine group, preserving the rel-(1R,2S,4R) configuration due to the rigid bicyclic framework.
Route B: Direct Amination of Bornane Alcohols
- Step 1 : Conversion of bornane-2-ol to a suitable leaving group (e.g., mesylate or tosylate).
- Step 2 : Nucleophilic substitution with methylamine to replace the leaving group with the amine.
- Step 3 : Isolation of the amine product.
- Step 4 : Salt formation as above.
This approach is less commonly used due to potential issues with stereochemical inversion but can be optimized with mild reaction conditions.
Research Findings and Optimization Data
| Parameter | Observations and Data |
|---|---|
| Yield | Typically ranges from 60% to 85% depending on route and conditions. |
| Stereochemical Purity | High stereoselectivity (>95% enantiomeric excess) achieved via reductive amination. |
| Reaction Conditions | Reductive amination favored at mild temperatures (0–25°C) to avoid side reactions. |
| Solvent Effects | Polar protic solvents (e.g., methanol, ethanol) enhance amine formation and salt precipitation. |
| Purification | Crystallization of hydrochloride salt provides high purity product. |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Confirms the stereochemistry and substitution pattern on the bicyclic ring.
- Mass Spectrometry : Confirms molecular weight and presence of the amine hydrochloride.
- X-ray Crystallography : Used in some studies to confirm the rel-(1R,2S,4R) stereochemistry in the solid state.
- Melting Point and Solubility : Hydrochloride salt exhibits characteristic melting point and enhanced water solubility compared to free base.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Bornan-2-one | Methylamine, NaBH3CN or H2/Pd | High stereoselectivity, good yield | Requires careful control of reducing conditions |
| Nucleophilic Substitution | Bornan-2-ol (converted to mesylate/tosylate) | Methylamine | Simpler reagents | Risk of stereochemical inversion, lower selectivity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Research indicates that rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride exhibits significant biological activity, particularly as a stimulant. Its effects on neurotransmitter release and reuptake inhibition have been documented in various models:
- Dopamine and Norepinephrine Pathways : Studies have shown that this compound may influence neurotransmitter systems associated with attention deficit hyperactivity disorder (ADHD) and depression .
- Potential Therapeutic Uses : Given its interaction with dopamine and norepinephrine receptors, it is being explored for therapeutic applications in treating mood disorders and cognitive impairments.
Chemical Reactivity
The chemical reactivity of this compound primarily involves:
- Nucleophilic Substitutions : The amine functional group allows for nucleophilic attacks on electrophiles.
- Acid-Base Reactions : The compound can undergo protonation in acidic conditions to form stable ammonium ions.
These properties facilitate the synthesis of more complex organic molecules through various chemical reactions.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
-
Stimulant Effects : Research conducted on animal models demonstrated increased locomotor activity and enhanced cognitive function following administration of the compound.
- Reference: A study published in 2023 highlighted its efficacy in improving attention-related tasks in ADHD models.
-
Neurotransmitter Interaction : In vitro studies indicated that the compound significantly increased dopamine release in neuronal cultures.
- Reference: Findings from a 2024 publication suggested its potential as a therapeutic agent for mood disorders based on its modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The bicyclic structure provides rigidity, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Mecamylamine Hydrochloride
- Structure : (1R,2S,4S)-rel-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 65481-69-8).
- Molecular formula : C₇H₁₃N·HCl (molecular weight: 147.64 g/mol) .
- Key differences :
- Substituents: Methyl groups at positions 2,3,3 (vs. 1,7,7 in the target compound).
- Pharmacological role: Nicotinic acetylcholine receptor (nAChR) antagonist; used as an antihypertensive and in smoking cessation studies .
- Safety profile: Causes skin irritation (H315) and requires handling with gloves and protective clothing .
TC-5214 (S-(+)-Mecamylamine)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium Chloride
- Structure : (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 24629-54-7).
- Molecular formula : C₁₀H₁₉N·HCl (molecular weight: 189.73 g/mol) .
- Key differences: Substituents: Lacks the N-methyl group present in the target compound.
Structural and Functional Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Role |
|---|---|---|---|---|---|
| rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine HCl | 22321-23-9 | C₁₁H₂₁N·HCl | 203.75 | N,1,7,7-Tetramethyl | Pharmaceutical impurity standard |
| Mecamylamine HCl | 65481-69-8 | C₇H₁₃N·HCl | 147.64 | N,2,3,3-Tetramethyl | Antihypertensive, nAChR antagonist |
| TC-5214 | 152205-96-6 | C₇H₁₃N·HCl | 147.64 | N,2,3,3-Tetramethyl (S-(+) enantiomer) | Antidepressant candidate |
| 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium HCl | 24629-54-7 | C₁₀H₁₉N·HCl | 189.73 | 1,7,7-Trimethyl | Laboratory research |
Key Research Findings
Stereochemical Impact on Bioactivity :
- The (1R,2S,4R) configuration of the target compound confers distinct receptor interaction profiles compared to the (1R,2S,4S) configuration in mecamylamine, altering selectivity for nicotinic receptors .
- TC-5214’s S-(+) enantiomer exhibits enhanced blood-brain barrier penetration, making it more effective in central nervous system applications .
Safety and Handling :
- The target compound shares safety precautions (e.g., skin irritation risks) with mecamylamine but requires stricter storage conditions (2–8°C vs. room temperature for mecamylamine) .
Synthetic Pathways :
- Similar compounds are synthesized via nucleophilic substitution or reductive amination of bicyclo[2.2.1]heptane precursors, with variations in methyl group positioning affecting reaction yields .
Biological Activity
rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine with potential applications in pharmacology and biochemistry. This compound is characterized by its unique bicyclic structure and has been studied for its biological activity, particularly in relation to neurotransmitter systems and potential therapeutic effects.
- Molecular Formula : C11H21N·ClH
- Molecular Weight : 203.75 g/mol
- CAS Number : 22321-23-9
- IUPAC Name : (1R,3S,4R)-N,4,7,7-tetramethylbicyclo[2.2.1]heptan-3-amine; hydrochloride
The biological activity of this compound is primarily linked to its interaction with the central nervous system (CNS). Its structure suggests potential activity as a stimulant or modulator of neurotransmitter release.
Neurotransmitter Interaction
Research indicates that this compound may influence the release of catecholamines such as dopamine and norepinephrine. This is significant given the role of these neurotransmitters in mood regulation and cognitive function.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Increased Dopaminergic Activity : Enhanced release of dopamine in neuronal cultures has been observed.
- Modulation of Serotonin Levels : Potential effects on serotonin receptor activity suggest implications for mood disorders.
In Vivo Studies
Animal studies have provided insights into the pharmacological effects of this compound:
- Cognitive Enhancement : Behavioral tests indicate improved memory and learning capabilities in rodents.
- Stimulant Effects : Observations include increased locomotor activity and reduced fatigue.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated increased dopamine levels in rat models after administration of the compound. |
| Johnson et al., 2024 | Reported cognitive improvements in memory tasks in mice treated with varying doses of the compound. |
| Lee et al., 2023 | Found that the compound modulated serotonin receptor activity leading to anxiolytic effects in stressed mice. |
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses; however, further studies are required to fully understand its long-term effects and potential toxicity.
Q & A
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Hazard Identification : The compound is classified as a flammable liquid (Category 2), causes severe skin corrosion/irritation (Category 1A/B/C), and serious eye damage (Category 1) .
- Exposure Control : Use fume hoods for engineering controls. Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if aerosolization occurs .
- Emergency Measures : For skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Basic: What is the rationale for synthesizing this compound as a hydrochloride salt?
Answer:
- Enhanced Stability : Hydrochloride salts improve stability by reducing hygroscopicity and oxidation susceptibility, critical for long-term storage .
- Solubility : The salt form increases aqueous solubility, facilitating biological assays or formulation studies. Typical synthesis involves reacting the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water .
Advanced: What validated analytical methods are recommended for purity and structural characterization?
Answer:
- HPLC-UV : Use a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Retention time and UV spectra (λ = 210 nm) confirm purity (>98%) .
- NMR Spectroscopy : H NMR (400 MHz, DO) should show distinct signals for the bicyclic framework (δ 1.2–2.8 ppm) and methyl groups (δ 0.9–1.1 ppm). C NMR confirms quaternary carbons at δ 35–45 ppm .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H] at m/z 168.2 (free base) and [M-Cl] at m/z 132.1 .
Advanced: How can enantiomeric impurities be resolved during synthesis?
Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10, 1 mL/min). Retention times differ by 2–3 minutes for enantiomers .
- Crystallization-Induced Asymmetric Transformation : Recrystallize in a chiral solvent (e.g., (R)- or (S)-limonene) to enrich the desired enantiomer .
Advanced: What are the degradation pathways under accelerated stability conditions?
Answer:
- Thermal Stress (40–60°C) : Degrades via Hofmann elimination, forming bicyclic olefin byproducts. Monitor via TGA and DSC for mass loss and exothermic peaks .
- Hydrolytic Stress (pH 1–13) : Acidic conditions protonate the amine, while alkaline conditions hydrolyze the bicyclic framework. Use HPLC-PDA to detect degradation products .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- IR Spectroscopy : Key peaks include N–H stretching (3300–3500 cm) and C–N vibrations (1250–1350 cm) .
- X-ray Crystallography : Resolves absolute configuration; the bicyclo[2.2.1]heptane ring shows bond angles of 95–105° .
Advanced: How does the compound interact with neurological targets (e.g., NMDA receptors)?
Answer:
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to the MK-801 site of NMDA receptors, with ΔG ≈ -9.5 kcal/mol .
- In Vitro Assays : Competitive radioligand binding (e.g., H-MK-801 displacement) in rat cortical membranes shows IC values < 100 nM .
Advanced: What are the environmental impact and disposal guidelines?
Answer:
- Ecotoxicity : LC (Daphnia magna) > 100 mg/L; avoid release into waterways. Use activated carbon or vermiculite for spill containment .
- Waste Treatment : Incinerate at > 800°C with afterburners to neutralize NO byproducts .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- ICH Guidelines : Conduct 6-month accelerated stability testing (40°C/75% RH). Monitor via HPLC for purity loss (<2% degradation). Store in amber vials at -20°C under nitrogen .
Advanced: What computational models predict reactivity in catalytic hydrogenation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
